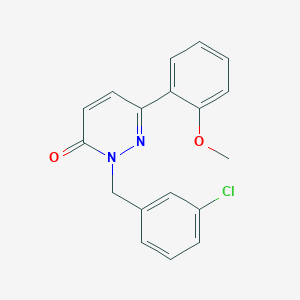
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has recently gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound possesses unique chemical properties that make it a promising candidate for the development of new drugs, pesticides, and advanced materials.
Mecanismo De Acción
The exact mechanism of action of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is not fully understood. However, studies have shown that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one possesses several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and analgesic properties. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one in lab experiments is its unique chemical properties, which make it a promising candidate for the development of new drugs, pesticides, and advanced materials. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science and agriculture.
Métodos De Síntesis
The synthesis of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can be achieved through a multistep process involving the reaction of 3-chlorobenzylamine with 2-methoxybenzoyl chloride, followed by cyclization with hydrazine hydrate. The final product can be obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to possess anticancer, anti-inflammatory, and analgesic properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been tested as a potential pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been studied for its potential use in the development of advanced materials, such as organic light-emitting diodes and solar cells.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVSSERUWSTTMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate](/img/structure/B2393929.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)
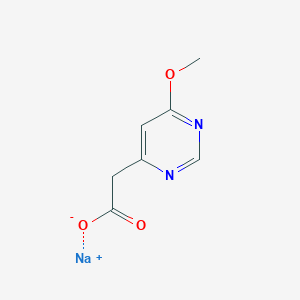
![N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide](/img/structure/B2393935.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2393936.png)
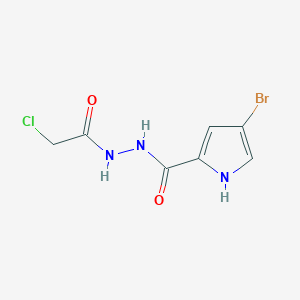
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2393939.png)
![2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2393940.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)
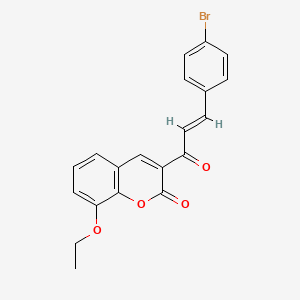
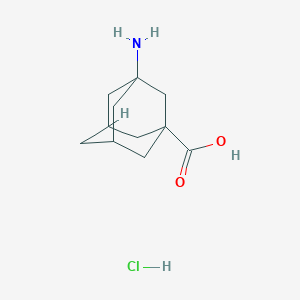

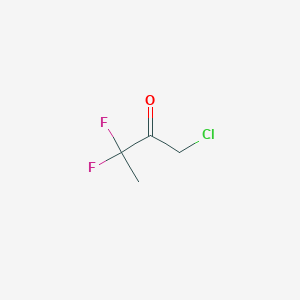
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)